N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a benzenesulfonamide group, which is often associated with medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring. The next step involves the introduction of the 4-acetylphenyl group through a nucleophilic aromatic substitution reaction. Finally, the benzenesulfonamide group is introduced via sulfonation, typically using chlorosulfonic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or the acetyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinoxaline core or the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase by binding to the active site, thereby interfering with the enzyme’s function. The compound’s quinoxaline core can also interact with DNA or proteins, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
- N-(3-morpholin-4-ylquinoxalin-2-yl)benzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[3-(4-acetylanilino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-15(27)16-11-13-17(14-12-16)23-21-22(25-20-10-6-5-9-19(20)24-21)26-30(28,29)18-7-3-2-4-8-18/h2-14H,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQWWCMNEBFDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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